molecular formula C48H40Ge4 B3115797 1,1,2,2,3,3,4,4-Octaphenyltetragermetane CAS No. 2117-71-7

1,1,2,2,3,3,4,4-Octaphenyltetragermetane

Cat. No.: B3115797
CAS No.: 2117-71-7
M. Wt: 907.3 g/mol
InChI Key: CEJJFIRZLKPMON-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4-Octaphenyltetragermetane: is an organogermanium compound characterized by the presence of eight phenyl groups attached to a tetragermetane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,4,4-Octaphenyltetragermetane typically involves the reaction of germanium tetrachloride with phenyl lithium or phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction conditions usually include low temperatures to control the reactivity of the organometallic reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions and purification processes to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various phenyl-substituted derivatives.

Scientific Research Applications

Chemistry: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane is used as a precursor in the synthesis of other organogermanium compounds. Its unique structure makes it a valuable compound for studying the properties of germanium-based materials.

Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential applications in medicine, particularly in the development of anti-cancer and immunomodulatory agents. specific applications of this compound in these fields are still under investigation.

Industry: In the industrial sector, organogermanium compounds are used in the production of semiconductors and other electronic materials

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4-Octaphenyltetragermetane exerts its effects is primarily related to its ability to interact with various molecular targets The phenyl groups attached to the germanium core can participate in π-π interactions, while the germanium atoms can form bonds with other elements

Comparison with Similar Compounds

    Tetrakis(trimethylsilyl)germane: Another organogermanium compound with different substituents.

    Hexaphenyldigermane: A related compound with six phenyl groups and two germanium atoms.

    Tetraphenyltin: An organotin compound with a similar structure but with tin instead of germanium.

Uniqueness: 1,1,2,2,3,3,4,4-Octaphenyltetragermetane is unique due to the high number of phenyl groups attached to the germanium core This structure imparts specific electronic and steric properties that differentiate it from other organogermanium and organotin compounds

Properties

InChI

InChI=1S/4C12H10Ge/c4*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4*1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJJFIRZLKPMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40Ge4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507271
Record name PUBCHEM_12697913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

907.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2117-71-7
Record name PUBCHEM_12697913
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3,4,4-Octaphenyltetragermetane
Reactant of Route 2
1,1,2,2,3,3,4,4-Octaphenyltetragermetane
Reactant of Route 3
1,1,2,2,3,3,4,4-Octaphenyltetragermetane
Reactant of Route 4
1,1,2,2,3,3,4,4-Octaphenyltetragermetane
Reactant of Route 5
1,1,2,2,3,3,4,4-Octaphenyltetragermetane
Reactant of Route 6
1,1,2,2,3,3,4,4-Octaphenyltetragermetane

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